Home > Products > Screening Compounds P11841 > N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide - 2035037-04-6

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide

Catalog Number: EVT-2623159
CAS Number: 2035037-04-6
Molecular Formula: C16H11F3N4O
Molecular Weight: 332.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its electronegative nature. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.

Source and Classification

This compound is classified under pyrazolo[1,5-a]pyrimidine derivatives. Pyrazolo[1,5-a]pyrimidines have been extensively studied for their roles as inhibitors of mycobacterial ATP synthase and other biological targets, making them significant in pharmaceutical research. The presence of the trifluoromethyl group may enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide typically involves several key steps:

  1. Formation of Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to construct the pyrazolo[1,5-a]pyrimidine core.
  2. Introduction of Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
  3. Cinnamamide Formation: The final step involves coupling the synthesized pyrazolo[1,5-a]pyrimidine derivative with a cinnamic acid derivative through amide formation. This may involve standard coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to facilitate the reaction.

The synthetic route may require optimization to improve yield and purity, often employing techniques such as chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide can be represented as follows:

  • Molecular Formula: C13_{13}H10_{10}F3_3N3_3
  • Molecular Weight: Approximately 281.24 g/mol

The structure features:

  • A pyrazolo[1,5-a]pyrimidine ring system.
  • A trifluoromethyl group at position 2.
  • A cinnamamide moiety linked through an amide bond.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide can undergo several chemical reactions due to its functional groups:

  1. Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Reduction Reactions: The compound may be subjected to reduction reactions that could alter the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
  3. Substitution Reactions: The presence of electron-withdrawing groups like trifluoromethyl can facilitate nucleophilic substitution reactions at specific positions on the aromatic rings.

These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives with improved properties.

Mechanism of Action

Process and Data

The mechanism of action for N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is not fully elucidated but is hypothesized based on its structural characteristics:

  • Target Interaction: The compound likely interacts with specific biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking due to its aromatic nature.
  • Biochemical Pathways: Given its structure, it may influence various biochemical pathways related to cellular signaling or metabolic processes. For instance, compounds in this class have been shown to inhibit ATP synthase in Mycobacterium tuberculosis.

Pharmacokinetic studies suggest that compounds with similar structures exhibit good solubility profiles and bioavailability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide exhibits several notable physical and chemical properties:

These properties are essential for determining the suitability of this compound for various applications in research and industry.

Applications

Scientific Uses

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting mycobacterial infections or other diseases influenced by ATP synthase.
  2. Biochemical Research: Useful in studying enzyme inhibition mechanisms and cellular pathways related to energy metabolism.
  3. Pharmaceutical Development: Potential for formulation into therapeutic agents due to its unique structural features that may enhance drug efficacy.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery

Pyrazolo[1,5-a]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry due to its rigid bicyclic structure that mimics purine nucleobases. This bioisosteric property enables competitive binding at ATP-active sites of kinases while conferring enhanced metabolic stability compared to purine-based compounds [1] [6]. The scaffold's synthetic versatility permits regioselective modifications at C2, C3, C5, C6, and C7 positions, enabling fine-tuning of target affinity and physicochemical properties [4]. Clinically validated derivatives include:

Table 1: Clinically Approved Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTherapeutic ApplicationPrimary Target
ZaleplonSedative-hypnoticGABA-A receptor
AnagliptinAntidiabeticDPP-IV inhibitor
DinaciclibAnticancer (Phase III)CDK inhibitor
OcinaplonAnxiolyticGABA-A receptor modulator
DorsomorphinAnticancer research compoundBMP/AMPK inhibitor

Kinase inhibition represents the most prominent therapeutic application of this scaffold, with extensive structure-activity relationship (SAR) studies demonstrating that 5,7-disubstituted derivatives exhibit potent activity against oncogenic kinases including Pim-1, B-Raf, CDKs, and FLT-3 [1] [4]. The planar configuration facilitates π-stacking interactions in kinase hinge regions, while nitrogen atoms (N1 and N4) form critical hydrogen bonds with conserved residues like Glu81 and Leu83 in Pim-1 kinase [2]. Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have enabled efficient generation of structurally diverse libraries for lead optimization [4] [9].

Role of Trifluoromethyl and Cinnamamide Substituents in Bioactivity Optimization

The trifluoromethyl (-CF₃) group at the C2 position confers distinct advantages in drug design:

  • Enhanced Lipophilicity and Membrane Permeability: The -CF₃ group increases logP by ~0.9-1.2 units compared to methyl analogues, improving cellular uptake [5] [8]
  • Metabolic Stabilization: The strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life
  • Electron-Withdrawing Effects: Modulates π-electron density of the core scaffold, strengthening hydrogen bond acceptor capacity at N4 [9]

Cinnamamide (3-phenylacrylamide) at C6 introduces complementary bioactivity:

  • Extended Conjugation System: The planar acrylamide group enables additional π-stacking interactions in hydrophobic kinase pockets
  • Structural Mimicry: Replicates tyrosine kinase substrate geometry through amide bond orientation
  • Tunable Electronics: Para-substitutions on the phenyl ring (e.g., -OCH₃, -F, -Cl) modulate electron distribution and dipole moments [10]

Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Substituents

SubstituentTarget AffinityLipophilicity (clogP)Metabolic Stability (t₁/₂)
C2-CF₃Pim-1 IC₅₀ = 38 nM+1.45 ± 0.1562 min (human microsomes)
C2-CH₃Pim-1 IC₅₀ = 120 nM+0.53 ± 0.1028 min (human microsomes)
C6-cinnamamideKDR IC₅₀ = 5.7 μM+3.20 ± 0.2545 min (human microsomes)
C6-acetamideKDR IC₅₀ > 100 μM+1.15 ± 0.2033 min (human microsomes)

The strategic combination at C2 and C6 positions creates synergistic effects—trifluoromethyl enhances membrane penetration while cinnamamide extends target residence time through hydrophobic interactions with allosteric kinase pockets [5] [10].

Rationale for Targeting Kinases and Inflammatory Pathways with Hybrid Pyrazolo[1,5-a]pyrimidine-Cinnamamide Architectures

The structural hybridization integrates complementary pharmacological mechanisms:

  • Kinase Inhibition Specificity: Pyrazolo[1,5-a]pyrimidine core binds conserved ATP sites of oncogenic kinases (Pim-1, B-Raf), while the cinnamamide moiety extends into hydrophobic regulatory pockets (DFG-out conformation), enhancing selectivity over non-target kinases [4] [7]. Molecular dynamics simulations indicate the α,β-unsaturated carbonyl system in cinnamamide forms covalent adducts with cysteine residues in allosteric sites of kinases like EGFR T790M mutant [6].
  • Dual Pathway Modulation: The hybrid architecture concurrently inhibits:
  • Pro-Survival Kinases: Pim-1 overexpression inhibits pro-apoptotic Bad phosphorylation (Ser112), promoting cancer cell survival
  • Inflammatory Cascades: Cinnamamide derivatives suppress NF-κB translocation and COX-2 upregulation in macrophage models of inflammation [8] [10]
  • Overcoming Drug Resistance: Non-hinge-binding pyrazolo[1,5-a]pyrimidines maintain potency against gatekeeper mutations in B-Raf (V600E) through allosteric interactions with the cinnamamide moiety, circumventing resistance to first-generation inhibitors [4] [7].

Table 3: In Vitro Kinase Inhibition Profile of Hybrid Derivatives

Kinase TargetIC₅₀ (nM)Resistance Fold ChangeCellular Function Modulated
Pim-18.2 ± 0.71.3x (vs SGI-1776)BAD phosphorylation inhibition
B-Raf V600E17.5 ± 1.22.1x (vs vemurafenib)MEK/ERK pathway suppression
FLT-342.3 ± 3.14.7x (vs midostaurin)STAT5 signaling blockade
CK2510 ± 28>10xAkt activation suppression

The hybrid compound demonstrates polypharmacology ideal for complex diseases: inhibition of Pim-1 kinase (regulating apoptosis) intersects with cinnamamide-mediated suppression of TNF-α-induced inflammatory pathways, creating therapeutic synergy in rheumatoid arthritis and oncology models [1] [6] [10]. Computational binding energy analysis confirms the trifluoromethyl group contributes -4.2 kcal/mol to ΔGbinding in Pim-1 via hydrophobic interactions with Val52 and Ala65 residues, while cinnamamide forms hydrogen bonds with catalytic Lys67 [4].

Properties

CAS Number

2035037-04-6

Product Name

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]prop-2-enamide

Molecular Formula

C16H11F3N4O

Molecular Weight

332.286

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-10H,(H,21,24)/b7-6+

InChI Key

PSUXLEIZUMIHJI-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.